

Structure-Activity Relationship of Robenidine Hydrochloride Analogues: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Robenidine hydrochloride*

Cat. No.: *B1532824*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **robenidine hydrochloride** analogues. Robenidine, a guanidine derivative, has a long history of use as a veterinary anticoccidial agent.[1][2][3] Recent research has unveiled its potential as a scaffold for developing novel therapeutic agents against a range of pathogens, including multidrug-resistant bacteria and parasites.[4][5][6] This document summarizes the key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and SAR trends to facilitate further research and development in this area.

Antibacterial Activity

Gram-Positive Bacteria

Robenidine and its analogues have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).[4]

Structure-Activity Relationship Summary:

Initial studies on a series of robenidine analogues have revealed key structural features that govern their activity against Gram-positive pathogens. The presence and position of substituents on the phenyl rings play a crucial role in determining the minimum inhibitory concentration (MIC).

- **Halogen Substitution:** A halogen scan indicated a preference for a chlorine atom at the 4-position of the phenyl ring.[4] The parent compound, robenidine, with two 4-chlorophenyl moieties, exhibited MIC values of 8.1 μM against MRSA and 4.7 μM against VRE.[4] Moving the chlorine to the 3-position resulted in a slight decrease in activity against VRE, while a 2-chloro substitution led to a complete loss of activity.[4] Other halogen substituents were generally not well-tolerated, although some modest activity was observed with fluorine at the 3- or 4-position and bromine at the 3-position.[4]
- **Electron-Withdrawing Groups:** Among other electron-withdrawing groups tested (cyano, nitro, and trifluoromethyl), only the 4-trifluoromethyl analogue showed moderate activity.[4]
- **Alkyl Groups:** Small alkyl groups at the 3- or 4-position were tolerated, with 4-methyl and 4-isopropyl substitutions retaining activity comparable to robenidine.[4]

Table 1: In Vitro Activity of Robenidine Analogues against Gram-Positive Bacteria[4]

Compound	R Group	MIC (μM) vs. MRSA	MIC (μM) vs. VRE
Robenidine (1)	4-Cl	8.1	4.7
2	H	> 400	> 400
3	3-Cl	10.1	8.1
4	2-Cl	> 400	> 400
6	3-Br	74.2	8.0
8	4-F	71.0	28.4
9	3-F	47.4	23.7
11	4-CF ₃	36.5	11.4
21	4-CH ₃	13.0	9.8
22	3-CH ₃	42.6	21.3
26	4-CH(CH ₃) ₂	11.8	8.9
27	4-C(CH ₃) ₃	40.5	23.8

Data extracted from ACS Med. Chem. Lett. 2017, 8, 10, 1029–1034.

Gram-Negative Bacteria

The activity of robenidine and its earlier analogues against Gram-negative bacteria is limited, primarily due to the outer membrane acting as a permeability barrier.^{[1][6]} However, newer monomeric analogues, NCL259 and NCL265, have shown improved activity.^{[1][7][8][9]}

Structure-Activity Relationship Summary:

- **Monomeric vs. Dimeric Structures:** Monomeric analogues like NCL259 and NCL265, which have a single benzene ring, exhibit better activity against Gram-negative pathogens compared to the larger dimeric structure of robenidine.^[1] It is hypothesized that their smaller size allows them to penetrate the outer membrane through porins.^[1]
- **Synergy with Permeabilizers:** The activity of robenidine and its analogues against Gram-negative bacteria can be significantly enhanced by co-administration with outer membrane permeabilizers such as polymyxin B (PMB), polymyxin B nonapeptide (PMBN), or ethylenediaminetetraacetic acid (EDTA).^{[1][10]} For instance, in the presence of sub-inhibitory concentrations of PMB, the MIC of NCL259 and NCL265 was reduced by 8- to 256-fold and 4- to 256-fold, respectively.^{[1][7][8][9]}
- **Efflux Pump Inhibition:** Resistance to some robenidine analogues in certain Gram-negative species, like *Klebsiella* spp., has been linked to efflux pumps.^{[1][7][8][9]} The addition of an efflux pump inhibitor, such as phenylalanine-arginine-beta-naphthylamide (PAβN), can completely reverse this resistance.^{[1][7][8][9]} Studies using an AcrB deletion mutant of *E. coli* confirmed the role of the AcrAB-TolC efflux pump in resistance to NCL259 and NCL265.^{[1][7][8][9]}

Table 2: In Vitro Activity of Monomeric Robenidine Analogues against Gram-Negative Bacteria^{[1][7]}

Compound	Organism	MIC Range (µg/mL)
NCL259	A. baumannii, P. aeruginosa, E. coli, Enterobacter spp.	8–64
NCL265	A. baumannii, P. aeruginosa, E. coli, Enterobacter spp.	2–16

Data extracted from Antibiotics 2022, 11(10), 1301.

Antiprotozoal Activity

Antimalarial Activity

A library of 38 robenidine analogues was synthesized and evaluated for their in vitro activity against Plasmodium falciparum.[5][11]

Structure-Activity Relationship Summary:

The initial screening of robenidine against a drug-sensitive strain of P. falciparum yielded an IC₅₀ of 324 nM, providing a strong starting point for SAR studies.[5][11] Iterative optimization of the aminoguanidine scaffold led to the discovery of analogues with potent antimalarial activity, even against multidrug-resistant strains.[5][11][12][13] One lead compound demonstrated an in vivo ED₅₀ value of 0.25 mg/kg/day in a murine malaria model.[5][13]

Antigiardial Activity

Forty-four robenidine analogues were screened for their activity against Giardia duodenalis.[14]

Structure-Activity Relationship Summary:

Of the analogues tested, 21 displayed an IC₅₀ of less than 5 µM, with seven showing an IC₅₀ below 1.0 µM.[14] The most potent compounds, with an IC₅₀ of 0.2 µM, were 2,2'-bis[4-(trifluoromethoxy)phenyl]methylene}carbonimidic dihydrazide hydrochloride, 2,2'-bis[4-(trifluoromethylsulfanyl)phenyl]methylene}carbonimidic dihydrazide hydrochloride, and 2,2'-bis[(2-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic dihydrazide hydrochloride.[14] Importantly, SAR studies allowed for the separation of the desired anti-giardial activity from off-target antibacterial effects and cytotoxicity.[14]

Mechanism of Action

The precise molecular target of robenidine and its analogues is yet to be fully elucidated. However, studies suggest that their primary mechanism of action involves the dissipation of the bacterial cell membrane potential.^[1] For protozoan parasites, it has been suggested that robenidine may bind to the Qi site of the cytochrome bc1 complex, inhibiting cytochrome c reduction.^[15]

Experimental Protocols

Synthesis of Robenidine Analogues

A general and efficient one-step synthesis method is employed for generating libraries of robenidine analogues.^{[5][11]}

Protocol:

- Commercially available substituted benzaldehydes or acetophenones (2 equivalents) are refluxed in ethanol with 1,3-diaminoguanidine hydrochloride (1 equivalent).
- The resulting symmetrical aryl aminoguanidine product (as the HCl salt) precipitates from the solution.
- The product is crashed out of solution using diethyl ether.
- The solid is collected by filtration and washed with diethyl ether.
- Purification is achieved by recrystallization from ethanol.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).^{[1][10]}

Protocol:

- Two-fold serial dilutions of the test compounds are prepared in 100% DMSO due to their low aqueous solubility.^[1]

- The dilutions are then added to round-bottom 96-well microtiter trays containing Luria-Bertani (LB) broth. Cation-adjusted Mueller-Hinton broth is avoided as robenidine can chelate calcium ions, leading to a loss of activity.^{[1][10]}
- A standardized inoculum of the bacterial strain to be tested is added to each well.
- The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.^[1]

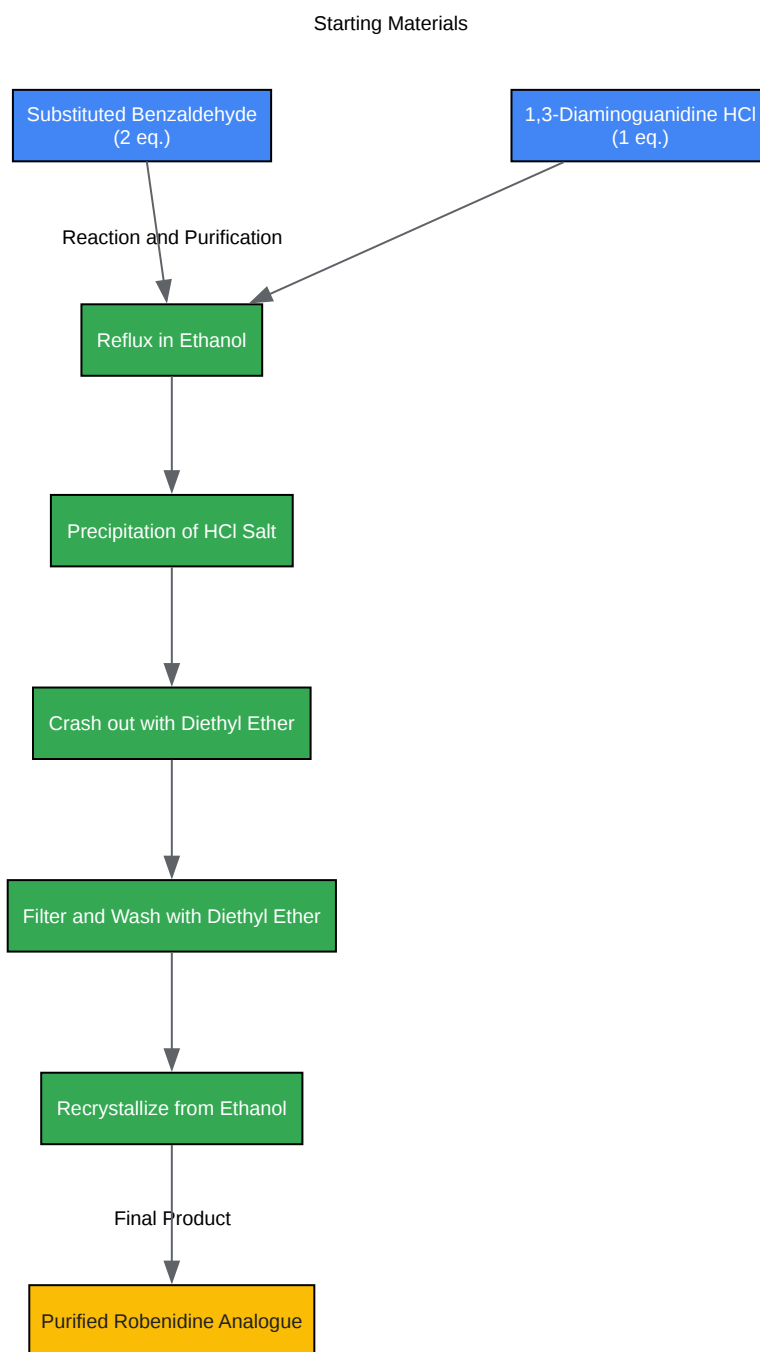
In Vitro Antimalarial Assay

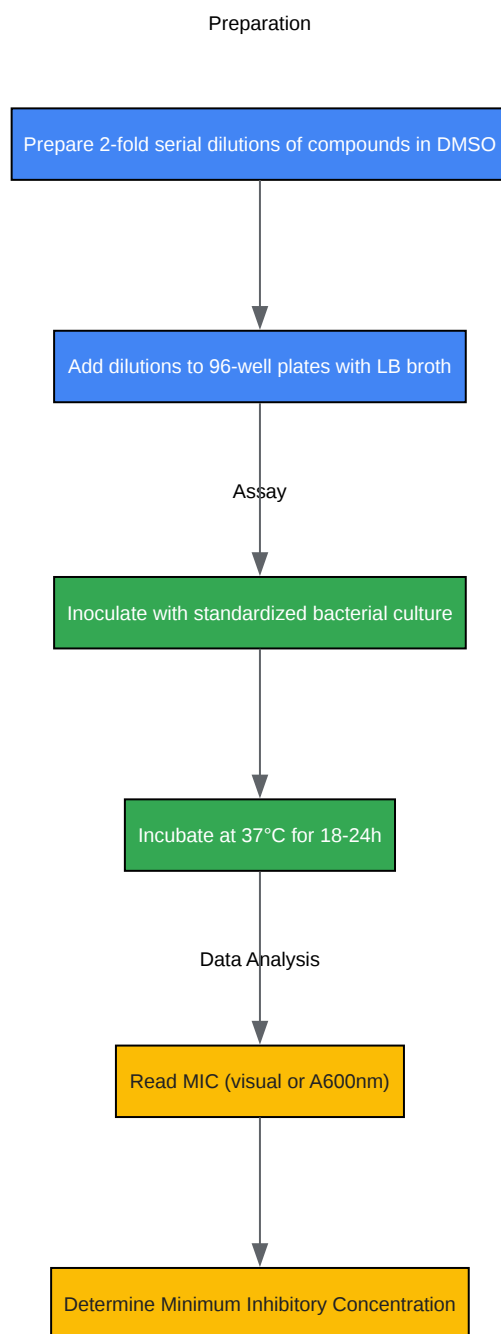
The in vitro activity of robenidine analogues against *P. falciparum* is assessed by measuring the inhibition of parasite growth.^{[5][11]}

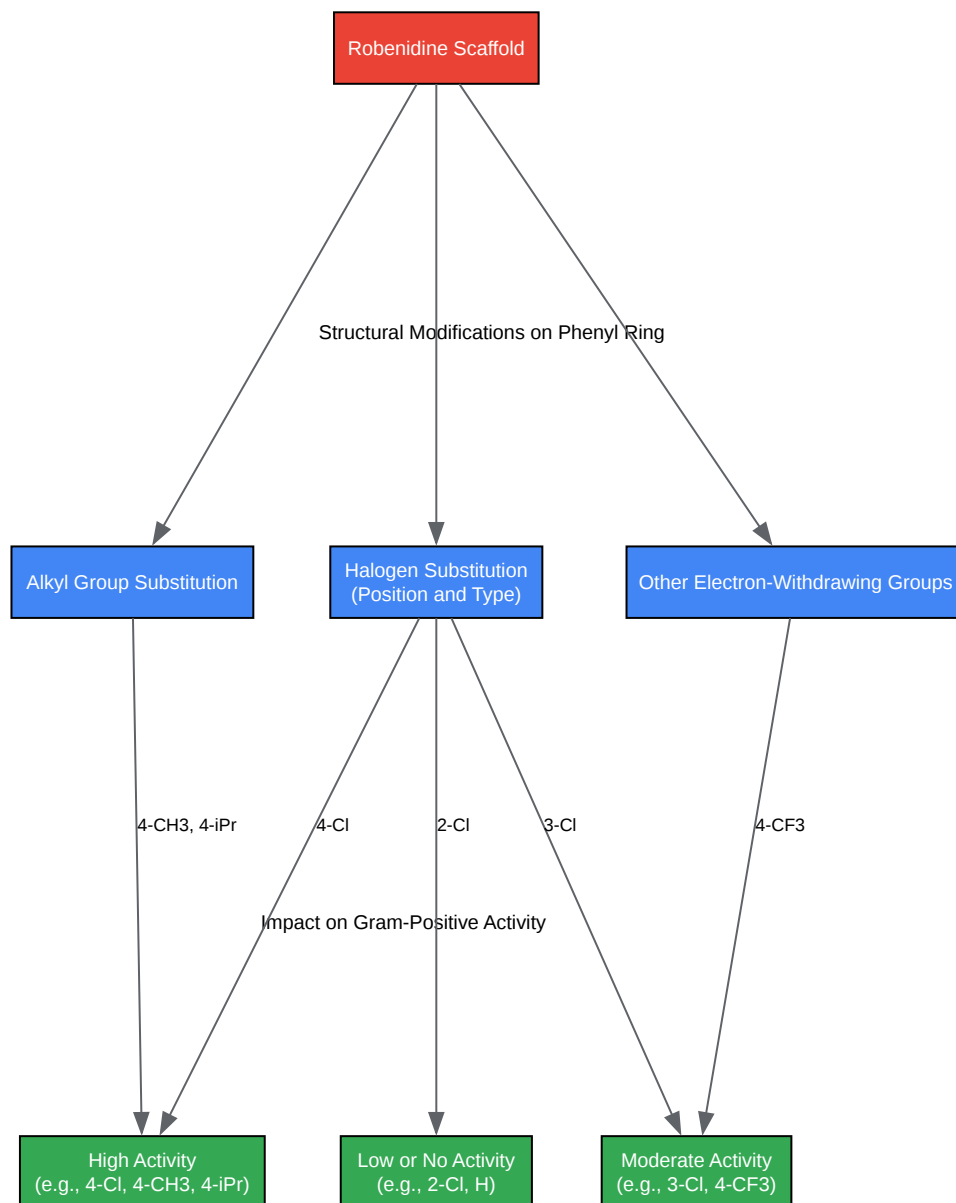
Protocol:

- Asynchronous cultures of *P. falciparum* are maintained in human erythrocytes.
- The parasite cultures are incubated with a range of concentrations of the test compounds for 72 hours.
- Parasite growth is quantified using a SYBR green staining assay, which measures the amount of parasitic DNA.
- The fluorescence intensity is measured relative to untreated controls.
- The IC₅₀ value, the concentration at which 50% of parasite growth is inhibited, is calculated from the dose-response curves.

Visualizations







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robenidine | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. Robenidine | anticoccidial guanidine agent | CAS# 25875-51-8 | InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [digital.library.adelaide.edu.au]
- 7. In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 10. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Robenidine Analogues Are Potent Antimalarials in Drug-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antigiardial Activity of Novel Guanidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]

- To cite this document: BenchChem. [Structure-Activity Relationship of Robenidine Hydrochloride Analogues: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1532824#structure-activity-relationship-studies-of-robenidine-hydrochloride-analogues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com